molecular formula C20H23N5O4 B4175704 4-{2-nitro-5-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}morpholine

4-{2-nitro-5-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}morpholine

Cat. No. B4175704
M. Wt: 397.4 g/mol
InChI Key: DDGIYIUOGOMTAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-nitro-5-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}morpholine, commonly known as NPPM, is a chemical compound that has been extensively studied in the field of medicinal chemistry. NPPM is a morpholine derivative that has shown promising results in a variety of scientific research applications.

Mechanism of Action

The mechanism of action of NPPM is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in cellular signaling and proliferation. NPPM has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. It has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are involved in the regulation of cyclic nucleotide signaling pathways.
Biochemical and Physiological Effects:
NPPM has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit angiogenesis. NPPM has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of NPPM is that it has been extensively studied in a variety of scientific research applications, making it a well-characterized compound. However, one limitation of NPPM is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on NPPM. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its potential as a tool for studying cellular signaling pathways and enzyme activity. Additionally, future research could focus on developing new synthesis methods for NPPM and related compounds.

Scientific Research Applications

NPPM has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and anti-angiogenic effects. NPPM has also been studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c26-20(16-2-1-5-21-15-16)24-8-6-22(7-9-24)17-3-4-18(25(27)28)19(14-17)23-10-12-29-13-11-23/h1-5,14-15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGIYIUOGOMTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[3-(Morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}(pyridin-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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